4-Phenoxycyclohexanone
CAS No.: 161194-41-8
Cat. No.: VC8079225
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161194-41-8 |
|---|---|
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 4-phenoxycyclohexan-1-one |
| Standard InChI | InChI=1S/C12H14O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-5,12H,6-9H2 |
| Standard InChI Key | DZZLGMLLNNTZKL-UHFFFAOYSA-N |
| SMILES | C1CC(=O)CCC1OC2=CC=CC=C2 |
| Canonical SMILES | C1CC(=O)CCC1OC2=CC=CC=C2 |
Introduction
Chemical and Physical Properties
Structural Characteristics
4-Phenylcyclohexanone features a cyclohexanone backbone with a phenyl group at the para position. The ketone group at the 1-position imparts reactivity toward nucleophilic additions and condensations, while the phenyl moiety enhances aromatic interactions and steric effects. X-ray crystallography and spectroscopic analyses confirm its chair conformation, with the phenyl group adopting an equatorial orientation to minimize steric strain .
Thermodynamic and Spectroscopic Data
Key thermodynamic parameters include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 73–77°C (lit.) | |
| Boiling Point | 158–160°C at 16 mm Hg | |
| Density | 0.97 g/cm³ at 25°C | |
| Refractive Index | 1.5363 (estimate) | |
| Flash Point | >100°C | |
| LogP (Partition Coefficient) | 2.30 |
Infrared (IR) spectroscopy reveals a strong carbonyl stretch at approximately 1715 cm⁻¹, characteristic of cyclohexanone derivatives . Nuclear magnetic resonance (NMR) spectra show distinct signals for the aromatic protons (δ 7.2–7.4 ppm), cyclohexanone methylene groups (δ 1.5–2.5 ppm), and the ketone carbonyl carbon (δ 208 ppm in NMR) .
Synthesis and Reaction Chemistry
Industrial and Laboratory Synthesis
4-Phenylcyclohexanone is typically synthesized via Friedel-Crafts acylation, where benzene reacts with cyclohexanone in the presence of Lewis acids like aluminum chloride. Alternative routes include:
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Mannich Reaction: Condensation of cyclohexanone with formaldehyde and ammonium chloride yields intermediates that undergo dehydrogenation to form 4-phenyl derivatives .
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Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura couplings between cyclohexenone triflates and arylboronic acids provide stereoselective access to substituted cyclohexanones .
Functionalization Pathways
The compound’s ketone group participates in diverse transformations:
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Wittig Reactions: Reaction with (carbethoxymethylene)triphenylphosphorane under microwave irradiation yields α,β-unsaturated esters .
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Mannich Bases: Treatment with dimethylamine and formaldehyde produces 2-dimethylaminomethyl derivatives, which exhibit analgesic properties .
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Polymerization: Interfacial polycondensation with diacyl chlorides (e.g., adipoyl, terephthaloyl) forms high-performance unsaturated polyesters with glass transition temperatures () up to 245°C .
Applications in Pharmaceutical and Material Sciences
Drug Development
4-Phenylcyclohexanone derivatives serve as key intermediates in synthesizing:
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CCR2 Antagonists: Potent inhibitors of chemokine receptor CCR2 for treating rheumatoid arthritis and atherosclerosis .
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Analgesics: 1-Phenyl-2-dimethylaminomethyl-cyclohexan-1-ol derivatives demonstrate opioid-like pain relief with reduced side effects (ED₅₀ = 1–5 mg/kg in murine models) .
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Antivirals: Tetrahydroindazole derivatives exhibit activity against Coxsackievirus B4 and adenovirus type 7 .
Polymeric Materials
Unsaturated polyesters derived from 4-phenylcyclohexanone exhibit exceptional thermal stability ( weight loss = 180–220°C) and amorphous morphology, making them suitable for high-temperature composites . For example:
| Polyester Type | (°C) | Inherent Viscosity (dl/g) |
|---|---|---|
| Adipoyl-linked | 190.15 | 0.96 |
| Terephthaloyl-linked | 245.28 | 1.63 |
Analytical Methodologies
Chromatographic Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) on a Newcrom R1 column (acetonitrile/water/phosphoric acid mobile phase) resolves 4-phenylcyclohexanone with a retention time of 6.2 minutes . Mass spectrometry (MS) confirms the molecular ion peak at 174.24 [M]⁺ .
Spectroscopic Characterization
Ultraviolet-visible (UV-Vis) spectroscopy shows absorption maxima at 248 nm (), attributable to the conjugated ketone-phenyl system .
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